![molecular formula C25H23N3O4 B12640336 N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide](/img/structure/B12640336.png)
N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a quinoxaline ring system substituted with a 3,4,5-trimethoxyphenyl group and a benzamide moiety. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the 3,4,5-Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable halogenated precursor.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the intermediate with a suitable benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoxaline ring or the benzamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Quinoxaline N-oxides and other oxidized derivatives.
Reduction: Reduced quinoxaline derivatives and benzylamines.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide can be compared with other quinoxaline derivatives to highlight its uniqueness:
Similar Compounds: Quinoxaline, 2,3-dimethylquinoxaline, and 2-phenylquinoxaline.
Uniqueness: The presence of the 3,4,5-trimethoxyphenyl group and the benzamide moiety imparts unique chemical and biological properties, making it distinct from other quinoxaline derivatives.
Propriétés
Formule moléculaire |
C25H23N3O4 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
N-methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]benzamide |
InChI |
InChI=1S/C25H23N3O4/c1-26-25(29)16-10-8-15(9-11-16)18-6-5-7-19-23(18)28-20(14-27-19)17-12-21(30-2)24(32-4)22(13-17)31-3/h5-14H,1-4H3,(H,26,29) |
Clé InChI |
ICVIBOKITRWNFH-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=C(C=C1)C2=C3C(=CC=C2)N=CC(=N3)C4=CC(=C(C(=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


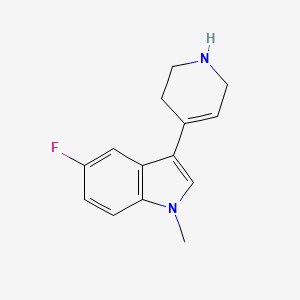
![3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide](/img/structure/B12640266.png)

![(3S)-3-(4-fluorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B12640278.png)
![3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole](/img/structure/B12640282.png)
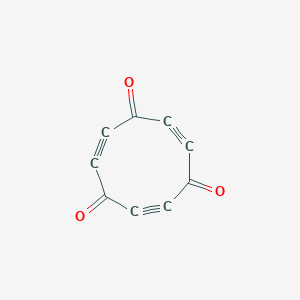
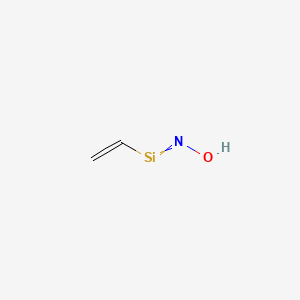
![1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B12640292.png)
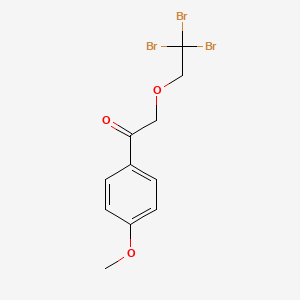
![3-Piperidinecarboxamide, 1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12640306.png)
![3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL](/img/structure/B12640310.png)
![Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro-](/img/structure/B12640317.png)
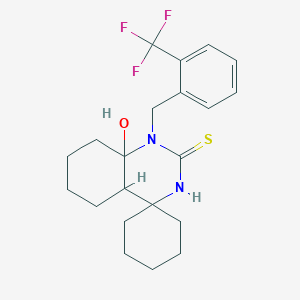
![5-fluoro-2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12640328.png)
